molecular formula C9H18N2O B2435325 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol CAS No. 634576-52-6

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B2435325
CAS No.: 634576-52-6
M. Wt: 170.256
InChI Key: BKXMLTKMQVGJFY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclopropyl group and a piperazine ring.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with piperazine in the presence of an appropriate solvent and catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .

Properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9(8-1-2-8)7-11-5-3-10-4-6-11/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMLTKMQVGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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